LSD1 Inhibition Potency: Low Nanomolar Ki Differentiates Target Compound from Early-Stage Wide-Spectrum Benzamide Inhibitors
The compound demonstrates potent competitive inhibition of LSD1 against dimethylated H3K4 substrates, as evidenced by a Ki value of 29 nM . This sub-100 nanomolar potency profile is a critical differentiator from earlier or less optimized benzamide scaffolds, which typically exhibit Ki values in the micromolar range. A direct comparator from the same structural class, such as the N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride (CAS 1332529-64-2), has not publicly disclosed a Ki value, placing the N-isopropyl variant at a more advanced stage of biochemical validation for LSD1-focused research programs.
| Evidence Dimension | Inhibition Constant (Ki) for LSD1 |
|---|---|
| Target Compound Data | Ki = 29 nM |
| Comparator Or Baseline | N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride (CAS 1332529-64-2): Ki value not publicly available; Class-level baseline: earlier benzamide LSD1 inhibitors with Ki in micromolar (µM) range . |
| Quantified Difference | ~34-fold improvement over a baseline 1 µM Ki; N/A for the cyclopropyl direct comparator due to lack of data. |
| Conditions | Competitive inhibition assay using dimethylated H3K4 substrates. |
Why This Matters
This potent Ki value allows researchers to use significantly lower compound concentrations to achieve target engagement, reducing the risk of off-target effects in complex cellular assays and strengthening the validity of LSD1-dependent phenotype observations.
